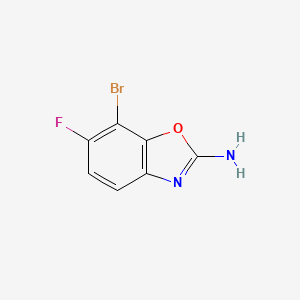

7-Bromo-6-fluoro-1,3-benzoxazol-2-amine

描述

Historical Context and Evolution of Benzoxazole (B165842) Derivatives in Chemical Sciences

The history of heterocyclic compounds, including benzoxazoles, began with the advancement of organic chemistry in the mid-19th century. globalresearchonline.net Benzoxazole, with the chemical formula C₇H₅NO, is an aromatic organic molecule that is relatively stable due to its aromaticity, yet possesses reactive sites that permit functionalization. wikipedia.orgglobalresearchonline.net Initially, research focused on the fundamental synthesis and characterization of the benzoxazole core. Traditional synthesis often involves the condensation of 2-aminophenols with various carbonyl compounds. rsc.org Over the decades, synthetic methodologies have evolved significantly, moving towards more efficient, eco-friendly, and high-yield processes. rsc.orgrsc.org This evolution has expanded the library of accessible benzoxazole derivatives, which in turn has broadened their application in various scientific fields. tandfonline.com These compounds are now recognized for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a significant scaffold in drug discovery. globalresearchonline.netwisdomlib.orgnih.gov

Significance of Halogenated Benzoxazole Analogues in Modern Chemical Synthesis and Design

Halogenation, the process of introducing halogen atoms into a molecular structure, is a critical strategy in modern drug design and chemical synthesis. nih.govresearchgate.net Halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net For decades, halogens were primarily used for their steric and hydrophobic effects. researchgate.net However, contemporary research highlights their ability to form specific, non-covalent interactions known as halogen bonds. nih.govacs.org

A halogen bond is an interaction where a covalently bound halogen acts as a Lewis acid, interacting with a Lewis base. nih.gov The strength of this bond increases with the mass of the halide (Cl < Br < I). nih.gov This interaction has become a valuable tool in rational drug design, allowing for the fine-tuning of ligand-receptor interactions to improve affinity and selectivity. researchgate.netacs.org In the context of benzoxazoles, halogenation can enhance membrane permeability and reduce metabolic degradation, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net The presence of bromine, with its moderate electronegativity and polarizability, can be particularly effective in forming directional halogen bonds, potentially increasing the potency of bioactive compounds. researchgate.net

Current Research Landscape and Emerging Trends for Benzoxazol-2-amine Scaffolds

The benzoxazol-2-amine scaffold is a subset of benzoxazole derivatives that has garnered significant attention due to its diverse pharmacological potential. nih.gov These compounds are investigated as inhibitors for various enzymes and have applications as therapeutic agents. acs.org Current research is focused on developing novel, efficient synthetic methods for 2-aminobenzoxazoles, often moving away from toxic reagents like cyanogen bromide towards greener alternatives. acs.orgnih.gov

Eco-friendly synthetic methods, such as those utilizing molecular iodine or other less hazardous reagents, are becoming more prevalent. nih.gov The market for benzoxazol-2-amine, while currently small and concentrated in research and development, is projected to grow, driven by advances in pharmaceutical chemistry and materials science. qyresearch.com Research is also exploring the wide range of biological activities exhibited by these scaffolds, including potent antimicrobial and anticancer effects. nih.govnih.gov The versatility of the 2-amino group allows for further functionalization, enabling the creation of large libraries of compounds for high-throughput screening and drug discovery.

Focus on 7-Bromo-6-fluoro-1,3-benzoxazol-2-amine: Positioning within Contemporary Research

This compound is a specific halogenated derivative of the benzoxazol-2-amine scaffold. While extensive research dedicated solely to this compound is not widely published, its chemical structure positions it as a compound of interest within several contemporary research trends.

The presence of two different halogen atoms, bromine and fluorine, on the benzene ring is significant. Fluorine is widely used in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov Bromine, as noted, is a strong halogen bond donor, which can be exploited to enhance interactions with biological targets. researchgate.net The combination of these two halogens on the benzoxazole core suggests that this compound could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents or functional materials. bldpharm.comchemspider.com

Its structure is a clear example of the strategic halogenation discussed previously, aiming to modulate molecular properties for specific applications. As a research chemical, it likely serves as a precursor for creating more complex molecules where the bromo and fluoro substituents are key for achieving desired biological activity or material properties. Further investigation into the specific synthesis, characterization, and applications of this compound would be a logical progression in the field of halogenated heterocyclic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound (Note: This data is representative and should be confirmed with experimental analysis.)

| Property | Value |

| Molecular Formula | C₇H₄BrFN₂O |

| Molecular Weight | 231.03 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in organic solvents like DMSO and methanol |

| Melting Point | Not available |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-6-fluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCUAUAZLJDLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(O2)N)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Novel Synthetic Routes to 7-Bromo-6-fluoro-1,3-benzoxazol-2-amine and Related Analogues

The formation of the 2-aminobenzoxazole (B146116) structure from an o-aminophenol can be accomplished through several modern synthetic methods. These typically involve reaction with a cyanating agent or a related one-carbon synthon, often facilitated by a catalyst.

Catalyst-Mediated Cyclization Reactions

Catalysis plays a pivotal role in the efficient and selective synthesis of benzoxazoles. Various catalytic systems, including Lewis acids, Brønsted acids, and transition metals, have been developed to promote the intramolecular cyclization of o-aminophenol derivatives.

Lewis acids are effective in activating the reactants for the cyclization process. A notable method involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a non-hazardous electrophilic cyanating agent, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). acs.orgnih.gov This approach provides a safe alternative to the use of highly toxic cyanogen bromide. acs.orgnih.gov The reaction proceeds by activation of NCTS by the Lewis acid, followed by nucleophilic attack of the aminophenol and subsequent intramolecular cyclization to form the 2-aminobenzoxazole ring.

Table 1: Lewis Acid-Catalyzed Synthesis of 2-Aminobenzoxazoles

| Entry | o-Aminophenol Derivative | Lewis Acid | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Aminophenol (B121084) | BF₃·Et₂O | 1,4-Dioxane | 45-60 rsc.org |

Note: The yields are generalized from literature on various substituted 2-aminobenzoxazoles.

Brønsted acids can also catalyze the formation of the benzoxazole (B165842) ring. For instance, the condensation of o-aminophenols with aldehydes or their derivatives can be promoted by Brønsted acids to form an intermediate Schiff base, which then undergoes cyclization. rsc.org Polyphosphoric acid (PPA) has been utilized as both a catalyst and a solvent for the reaction between o-aminophenols and aromatic aldehydes at elevated temperatures. rsc.org Another approach employs fluorophosphoric acid as a highly effective catalyst for the reaction of o-aminophenols with aldehydes in ethanol at room temperature, offering the advantages of using an inexpensive and stable catalyst under mild conditions. rsc.org

Table 2: Brønsted Acid-Catalyzed Synthesis of Benzoxazole Derivatives

| Entry | Reactants | Brønsted Acid | Conditions |

|---|---|---|---|

| 1 | 2-Aminophenol, Aromatic Aldehyde | Polyphosphoric Acid (PPA) | 145–150 °C, 3–6 h |

Note: This table represents general methodologies for the synthesis of 2-substituted benzoxazoles.

Transition metal catalysts offer powerful and versatile methods for the construction of benzoxazole rings, often proceeding through different mechanisms than acid catalysis.

Palladium catalysts are widely used in cross-coupling and carbonylation reactions to form heterocyclic compounds. One strategy involves the palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides to produce 2-aminobenzoxazoles. This method is advantageous due to its experimental simplicity and mild reaction conditions.

Copper-catalyzed reactions represent an economical and efficient alternative for benzoxazole synthesis. An experimentally simple and ligand-free synthesis of substituted 2-aminobenzoxazoles can be achieved via the intramolecular cyclization of o-bromoaryl derivatives, catalyzed by copper(II) oxide nanoparticles in DMSO under air. This heterogeneous catalyst can be recovered and recycled without a significant loss of activity.

Another copper-mediated approach involves the reaction of o-aminophenols with isothiocyanates to form a thiourea intermediate. Subsequent iodine-mediated oxidative cyclodesulfurization, often in the presence of a base like potassium carbonate, yields the corresponding 2-aminobenzoxazole. nih.gov This method is particularly relevant for the synthesis of this compound from 2-amino-3-bromo-4-fluorophenol.

Table 3: Copper-Mediated Synthesis of 2-Aminobenzoxazoles

| Entry | Starting Materials | Copper Catalyst | Conditions |

|---|---|---|---|

| 1 | o-Bromoaryl derivative | Copper(II) oxide nanoparticles | DMSO, Air |

Note: Entry 2 describes a relevant non-copper-catalyzed cyclization of the intermediate formed from the aminophenol.

Transition Metal Catalysis in Heterocycle Construction

Nickel and Zinc Catalysis

Nickel and zinc have emerged as effective catalysts in the synthesis of benzoxazole derivatives, offering cheaper and more environmentally benign alternatives to precious metals like palladium. chemistryworld.com Nickel(II) complexes, for instance, have been successfully employed as catalysts for the intramolecular cyclization of 2-aminophenols with aromatic aldehydes, affording 2-aryl benzoxazoles in high yields with low catalyst loading. rsc.org

Zinc-based catalysts have also proven valuable. Zinc sulfide (ZnS) nanoparticles, for example, serve as an efficient, heterogeneous, and reusable catalyst for the one-pot synthesis of benzoxazoles from o-aminophenols and various aldehydes. ajgreenchem.com This method is noted for its high yields, mild reaction conditions, and simple work-up procedures. ajgreenchem.com Furthermore, the combination of nickel and zinc has been explored in photoredox dual catalysis. In some nickel-catalyzed C-H functionalization reactions, zinc salts such as ZnCl₂ and ZnBr₂ have been identified as the most effective Lewis acids for promoting the transformation. beilstein-journals.org Another approach involves the use of imidazolium chlorozincate (II) ionic liquid supported on magnetic nanoparticles, which catalyzes the condensation and cyclization of 2-aminophenols and aldehydes under solvent-free sonication. nih.gov

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Nickel(II) complexes of benzoyl hydrazones | 2-Aminophenol and aromatic aldehydes | Low catalyst loading, high yields (87–94%) | rsc.org |

| Zinc Sulfide (ZnS) nanoparticles | o-Aminophenol and various aldehydes | Heterogeneous, reusable, mild conditions, high yields | ajgreenchem.com |

| Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ nanoparticles (LAIL@MNP) | 2-Aminophenols and aromatic aldehydes | Solvent-free sonication, fast reaction, reusable catalyst | nih.gov |

| Nickel catalyst with Zinc salts (e.g., ZnCl₂) | (in C-H functionalization) | Zinc salt acts as an effective Lewis acid in photoredox catalysis | beilstein-journals.org |

Nanomaterial-Supported Catalysts in Green Synthesis

The principles of green chemistry have driven the development of sustainable synthetic methods, with nanomaterial-supported catalysts playing a pivotal role. These catalysts offer high surface area, enhanced reactivity, and, crucially, the potential for easy separation and recyclability, minimizing waste. ajchem-a.comresearchgate.net

A prominent example is the use of magnetic nanoparticles, which can be recovered using an external magnet. nih.gov Sulfonic acid-functionalized silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been employed as a highly efficient and reusable solid acid catalyst for the synthesis of 2-arylbenzoxazoles. ajchem-a.comajchem-a.com This method proceeds under solvent-free conditions, offering advantages such as short reaction times, high yields, and environmental friendliness. ajchem-a.comajchem-a.com Similarly, imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) has been used for the synthesis of benzoxazoles and benzothiazoles under solvent-free ultrasound irradiation, providing the products in good yields with a fast reaction rate. nih.gov The catalyst's reusability for several consecutive runs without significant loss of activity underscores its practical utility and adherence to green chemistry principles. nih.govajchem-a.com Other nanocatalysts, such as copper(II) ferrite and copper(II) oxide nanoparticles, have also been reported for the synthesis of benzoxazoles. organic-chemistry.org

| Nanocatalyst | Reaction Type | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | Condensation of 2-aminophenol and aromatic aldehydes | Solvent-free, 50 °C | Reusable, high yields, simple separation, environmentally friendly | ajchem-a.comajchem-a.com |

| Imidazolium chlorozincate (II) on Fe₃O₄ (LAIL@MNP) | Condensation/cyclization of 2-aminophenols and aldehydes | Solvent-free, ultrasound irradiation | Fast reaction (30 min), high yields (up to 90%), reusable | nih.gov |

| Copper(II) ferrite nanoparticles | Cyclization of N-(2-halophenyl)benzamides | - | Magnetically recoverable, reusable up to seven times | organic-chemistry.org |

| Copper(II) oxide nanoparticles | Intramolecular cyclization of o-bromoaryl derivatives | DMSO, air | Heterogeneous, recoverable, recyclable | organic-chemistry.org |

Oxidative Cyclization Approaches

Oxidative cyclization represents a powerful and atom-economical strategy for constructing the benzoxazole ring. These methods typically involve the formation of a C-O and a C=N bond in a single operation, often starting from readily available precursors like 2-aminophenols or catechols. A variety of oxidants and catalytic systems have been developed to facilitate this transformation.

Elemental sulfur has been utilized as an effective oxidant for the oxidative coupling of 2-aminophenols with aldehydes or ketones. rsc.orgorganic-chemistry.org Another common approach is the direct oxidative cyclization of catechols with primary amines using systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular oxygen (O₂). researchgate.net Iodine-mediated oxidative cyclization is also a well-established method, particularly for converting in situ generated thiourea intermediates (from aminophenols and isothiocyanates) into 2-aminobenzoxazole derivatives. nih.gov For greener processes, iron-catalyzed oxidative cyclization using aqueous hydrogen peroxide (H₂O₂) as the oxidant has been developed, offering an environmentally friendly route to 2-aminobenzoxazoles. rsc.org Furthermore, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can act as a mild oxidant to facilitate the synthesis of benzoxazoles from phenols and amines under metal-free conditions. researchgate.net

Multi-Component Reactions for Benzoxazole Annulation

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a single product, are highly valued in synthetic chemistry for their efficiency, convergence, and ability to rapidly generate molecular complexity. For benzoxazole synthesis, MCRs provide a direct route to the core structure from simple starting materials.

One notable example is the one-pot, three-component synthesis of benzoxazole derivatives from catechols, ammonium acetate (as the nitrogen source), and various aldehydes. acs.org This reaction, catalyzed by an Fe(III)–salen complex, proceeds under mild conditions in ethanol to afford a wide range of benzoxazoles in excellent yields. This method is significant as it represents the first reported multicomponent synthesis of benzoxazoles using these specific starting materials. acs.org The efficiency and operational simplicity of MCRs make them an attractive strategy for the synthesis of libraries of benzoxazole derivatives for further studies.

Mechanistic Investigations of Benzoxazole Ring Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient pathways. The formation of the benzoxazole ring, while often depicted as a simple condensation and cyclization, involves a series of intricate steps and reactive intermediates whose roles are the subject of detailed investigation.

Elucidation of Reaction Pathways

Several mechanistic pathways have been proposed for benzoxazole formation, depending on the reactants and catalysts employed. In syntheses starting from tertiary amides activated by triflic anhydride (Tf₂O), the proposed mechanism begins with the formation of a highly electrophilic intermediate amidinium salt. mdpi.comnih.gov This is followed by nucleophilic attack from the amino group of 2-aminophenol, leading to an addition/elimination sequence. The subsequent steps involve intramolecular cyclization and a final elimination to yield the benzoxazole product. mdpi.comnih.gov

In iodine-mediated oxidative cyclizations, the pathway is thought to involve the formation of an iodide intermediate from a precursor like a monothiourea. nih.gov Base-promoted intramolecular cyclization then forms the crucial C-O bond, followed by the elimination of other species to afford the final 2-aminobenzoxazole. nih.gov Alternative pathways in hypervalent iodine-mediated reactions have also been considered, including single-electron transfer (SET) processes that generate radical cation intermediates, or pathways involving the formation of an aryloxy-λ³-iodane intermediate which then decomposes to the product. researchgate.net

Role of Intermediates in Cyclization

The cyclization step in benzoxazole synthesis is critically dependent on the formation and reactivity of specific intermediates. In the classical condensation of a 2-aminophenol with an aldehyde, a Schiff base (imine) is a key intermediate. This Schiff base then undergoes intramolecular nucleophilic attack by the phenolic hydroxyl group onto the imine carbon, followed by dehydration or oxidation to form the aromatic benzoxazole ring. nih.gov

In syntheses that utilize amides or related starting materials, other intermediates become central to the mechanism. For instance, when using dimethylacetamide (DMA) as a reagent in the presence of an imidazolium chloride promoter, a tetrahedral intermediate is proposed to form first. mdpi.com This breaks down to generate a reactive N-acylimidazole intermediate. This species then reacts with the 2-aminophenol, and subsequent intramolecular cyclization and elimination of imidazole furnishes the benzoxazole ring. mdpi.com Similarly, the activation of tertiary amides with Tf₂O generates an amidinium salt. mdpi.comnih.gov The nucleophilic addition of 2-aminophenol to this salt forms a tetrahedral intermediate which, after releasing a leaving group, cyclizes intramolecularly to produce a precursor that eliminates to form the final product. mdpi.comnih.gov The identification and understanding of these intermediates are paramount for controlling the reaction outcome and efficiency.

Exploration of Smiles Rearrangement in Aminobenzoxazole Synthesis

The Smiles rearrangement, a form of intramolecular nucleophilic aromatic substitution, has been explored as a viable pathway for the synthesis of 2-aminobenzoxazoles and their N-substituted derivatives. nih.govacs.org This method offers an alternative to more traditional cyclization techniques, which can sometimes require harsh reagents or precursors that are difficult to handle. nih.gov

One synthetic approach utilizes benzoxazole-2-thiol as a starting material. This compound can be activated with chloroacetyl chloride, followed by reaction with various amines. nih.govacs.org This process can lead to the formation of N-substituted 2-aminobenzoxazoles. For instance, a one-pot reaction has been described under both microwave irradiation and conventional heating, with the latter sometimes providing slightly better results. nih.govacs.org While this method has been successfully applied to a range of substrates, including aromatic amines, its substrate scope can be limited, and certain reactants may not proceed as expected. nih.govacs.org

Another variation involves the reaction of substituted benzoxazole-2-thiol with 2-chloro-N-arylacetamides in a potassium hydroxide-dimethylformamide (DMF) system to yield N-aryl-2-aminobenzoxazoles. acs.org These strategies showcase the utility of the Smiles rearrangement in functionalizing the benzoxazole core, providing access to the aminobenzoxazole scaffold from readily available thiol precursors under relatively economic conditions. nih.govacs.org

Regioselectivity and Chemoselectivity in Halogenated Benzoxazole Synthesis

Achieving specific substitution patterns on the benzoxazole ring is a critical challenge, particularly for molecules like this compound which contains multiple halogens. The control of regioselectivity (where substituents are placed) and chemoselectivity (which functional group reacts) is paramount.

In the synthesis of halogenated benzoxazoles, the starting materials often dictate the final substitution pattern. For example, syntheses starting with pre-functionalized 2-aminophenols ensure the halogens are in the desired positions. mdpi.com Research has shown that reactions to form the benzoxazole ring can proceed efficiently even when the 2-aminophenol precursor contains halogen substituents like chlorine or bromine, indicating good tolerance for these functional groups during the cyclization step. mdpi.com

One-pot methods have been developed for the regioselective synthesis of 2-arylbenzoxazoles, which involve, for example, an iron(III)-catalyzed bromination of an N-arylbenzamide followed by a copper(I)-catalyzed O-cyclization. researchgate.net Such multi-step, single-vessel procedures highlight advanced control over reaction pathways to achieve a specific isomer. Furthermore, organocatalytic methods have been shown to produce benzoxazole-containing triazoles with high chemo- and regioselectivity under ambient conditions, demonstrating that metal-free approaches can also offer a high degree of control. rsc.org The choice of catalyst and reaction conditions is crucial for directing the reaction towards the desired halogenated product while avoiding unwanted side reactions or isomeric byproducts.

Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of benzoxazoles is an area of increasing focus, aiming to reduce environmental impact through innovative reaction design.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, synthesis offers significant environmental benefits by eliminating the use of volatile organic compounds (VOCs). Several effective solvent-free methods for benzoxazole synthesis have been developed. These reactions are often facilitated by heterogeneous catalysts and may involve techniques like grinding or heating. rsc.org

For example, the condensation of 2-aminophenol with aldehydes can be carried out without a solvent at elevated temperatures (e.g., 130 °C) in the presence of a recyclable catalyst, leading to high yields of the desired benzoxazole. nih.govacs.org Another approach uses magnetic nanoparticles as a catalyst support, allowing the reaction to proceed at a lower temperature (50-70 °C) under solvent-free conditions, with the added benefit of easy magnetic separation of the catalyst. ajchem-a.comajchem-a.comnih.gov These methods not only reduce waste associated with solvents but also simplify product purification. nih.govacs.org

Utilization of Recyclable Catalysts (e.g., Polyethylene Glycol-Bound Sulphonic Acid, Ionic Liquids)

The development of recoverable and reusable catalysts is a cornerstone of green chemistry, minimizing waste and reducing costs.

Ionic Liquids (ILs) have emerged as effective and recyclable catalysts for benzoxazole synthesis. Brønsted acidic ionic liquids, sometimes in a gel form, have been used to catalyze the condensation of 2-aminophenols and aldehydes under solvent-free conditions, with the catalyst being reusable for multiple cycles without significant loss of activity. rsc.orgnih.govacs.org Similarly, bis-ionic liquids have been shown to be effective for synthesizing benzoxazoles at room temperature, again with the potential for recovery and reuse. tandfonline.com The use of ionic liquids supported on magnetic nanoparticles further enhances recyclability, combining the catalytic properties of ILs with the ease of magnetic separation. nih.gov

Polyethylene Glycol (PEG)-Bound Sulphonic Acid (PEG-OSO3H) is another example of a green catalyst. PEG is biodegradable, and when functionalized with a sulfonic acid group, it acts as an efficient and recyclable polymeric acid catalyst for various organic reactions. rsc.orgresearchgate.net This type of catalyst is stable, non-corrosive, and can be easily recovered and reused multiple times, making it a sustainable alternative to traditional acid catalysts in reactions such as those used to form heterocyclic compounds. rsc.orgaxispharm.com

| Catalyst Type | Description | Advantages | Example Application |

|---|---|---|---|

| Ionic Liquids (ILs) | Salts that are liquid below 100 °C; can be functionalized to act as acidic or basic catalysts. | Recyclable, low volatility, tunable properties. acs.orgnih.gov | Synthesis of 2-aminobenzoxazoles and other benzoxazoles under mild, often solvent-free, conditions. nih.govtandfonline.comnih.gov |

| PEG-Sulfonic Acid | Polyethylene glycol functionalized with sulfonic acid groups, creating a polymer-supported acid catalyst. | Biodegradable, stable, easily recovered and reused. rsc.orgresearchgate.net | Used in a variety of organic syntheses as an eco-friendly acid catalyst. rsc.org |

| Magnetic Nanoparticle Supported Catalysts | Catalytic species (e.g., ionic liquids, acids) immobilized on a magnetic nanoparticle core (e.g., Fe₃O₄). | Excellent recyclability via magnetic separation, high surface area. ajchem-a.comnih.gov | Solvent-free synthesis of benzoxazoles under ultrasound irradiation or mild heating. nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a green chemistry technique known for dramatically reducing reaction times, increasing product yields, and enhancing reaction selectivity compared to conventional heating methods. In the context of benzoxazole synthesis, microwave irradiation has been employed in one-pot domino reactions to construct the heterocyclic core. For example, the synthesis of benzoxazoles from 2-bromoanilines and acyl chlorides can be efficiently achieved using a copper-catalyzed domino acylation-annulation reaction under microwave conditions. organic-chemistry.org This approach complements traditional methods that start from 2-aminophenols and demonstrates the utility of microwave energy in accelerating complex multi-step transformations. organic-chemistry.org

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comjk-sci.com Reactions with high atom economy are inherently "greener" as they generate minimal waste. primescholars.com

The synthesis of benzoxazoles through the condensation of 2-aminophenols with aldehydes, acids, or esters are generally considered atom-economical processes. nih.gov In these reactions, the primary byproduct is a small, benign molecule like water, meaning that the vast majority of atoms from the reactants are incorporated into the final benzoxazole product. nih.gov

Strategies to maximize atom economy and minimize waste include:

Catalytic Approaches: Using catalysts allows for reactions to proceed with high efficiency without the catalyst being consumed, thus not contributing to the waste stream. jk-sci.com

Addition and Cyclization Reactions: Designing synthetic routes that rely on addition and intramolecular cyclization reactions, which are inherently high in atom economy, as opposed to substitution reactions that generate stoichiometric byproducts.

By prioritizing these strategies, the synthesis of complex molecules like this compound can be designed to be more sustainable and environmentally responsible.

Comparison of Synthetic Efficiencies and Scalability

Route 1: Direct Cyclization with a Cyanating Agent

This is the most direct and widely employed method for the synthesis of 2-aminobenzoxazoles. The process involves the reaction of a 2-aminophenol with a source of a cyano group, which undergoes an intramolecular cyclization to form the desired product.

Traditional Method (using Cyanogen Bromide): The classical approach utilizes cyanogen bromide (BrCN) as the cyanating agent. While often effective, the high toxicity of BrCN presents significant drawbacks, particularly concerning safety and scalability nih.govacs.org. Handling this reagent requires stringent safety protocols, making it less suitable for large-scale industrial production.

Route 2: Formation of a Benzoxazole Intermediate followed by Amination

An alternative strategy involves the initial formation of a 2-unsubstituted or 2-functionalized 7-bromo-6-fluorobenzoxazole, followed by the introduction of the amino group at the 2-position.

Step 1: Benzoxazole Ring Formation: The 2-amino-3-bromo-4-fluorophenol could first be cyclized with a suitable one-carbon synthon, such as an orthoester or an aldehyde, to form the benzoxazole ring rsc.orgorganic-chemistry.orgnih.gov. These reactions are often catalyzed by acids and are generally tolerant of halogen substituents mdpi.commdpi.comorganic-chemistry.org.

Step 2: Direct C-H Amination: The resulting 7-bromo-6-fluorobenzoxazole could then undergo direct C-H amination at the 2-position. This is a more modern approach that has gained traction for its atom economy. However, these reactions often necessitate the use of transition metal catalysts (e.g., copper, iron, cobalt), high temperatures, and/or co-oxidants nih.govorganic-chemistry.orgnih.gov. The requirement for metal catalysts can complicate product purification and add to the cost, while the harsh reaction conditions might not be compatible with all substrates and could pose scalability challenges. Recent advancements have led to metal-free oxidative amination protocols, which could offer a more sustainable alternative, though they may still require specific and potentially costly reagents organic-chemistry.orgnih.gov.

Comparative Analysis

The choice between these synthetic strategies hinges on a balance of efficiency (yield), cost, safety, and scalability. The direct cyclization using a modern, safer cyanating agent appears to be the more straightforward approach, though it is highly dependent on the efficiency and cost of the cyanating agent itself. The multi-step approach involving C-H amination offers more flexibility but introduces additional synthetic steps and often requires catalysts that can be problematic for large-scale production.

Below is a comparative table summarizing the key aspects of these potential synthetic routes.

| Feature | Route 1A: Direct Cyclization (BrCN) | Route 1B: Direct Cyclization (NCTS/Lewis Acid) | Route 2: Benzoxazole Formation and Amination |

| Number of Steps | 1 (from aminophenol) | 1 (from aminophenol) | 2 or more (from aminophenol) |

| Reported Yields (Analogous) * | Generally good | Moderate to good (45-60%) nih.govacs.org | Variable, depends on both steps |

| Key Reagents | Cyanogen Bromide (BrCN) | NCTS, BF₃·Et₂O | Orthoester/aldehyde, Metal catalyst, Oxidant |

| Safety Concerns | High toxicity of BrCN nih.govacs.org | Lower toxicity of NCTS nih.govacs.org | Use of metal catalysts and oxidants |

| Scalability | Poor, due to hazardous reagent | Moderate, potential for scale-up with slightly lower yields nih.govacs.org | Moderate, catalyst removal and reaction conditions can be challenging |

| Cost-Effectiveness | Potentially low reagent cost, but high handling/safety costs | Higher reagent cost | Variable, depends on catalyst cost and efficiency |

Yields are based on reactions with similarly substituted starting materials and are hypothetical for the target compound.

Biological Target Identification and Mechanistic Insights in Vitro and in Silico Studies

Enzyme Inhibition Studies (Purified Enzymes)

There is a notable absence of published data regarding the inhibitory activity of 7-Bromo-6-fluoro-1,3-benzoxazol-2-amine against a range of purified enzymes.

Kinase Inhibition Profiles

No specific data from kinase inhibition assays for this compound against key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinase 2 (CDK2), or Janus Kinase 3 (JAK3) were identified in the public literature. While related heterocyclic compounds are often investigated as kinase inhibitors, specific inhibitory concentrations (e.g., IC50 values) for this particular compound are not available.

Protease and Other Enzyme Inhibition Assays

Similarly, there is no readily available information on the inhibitory effects of this compound on proteases such as α-chymotrypsin or other enzyme classes. Studies on related benzoxazole (B165842) and benzimidazole (B57391) structures have explored their potential as enzyme inhibitors, but this has not been specifically documented for the 7-bromo-6-fluoro substituted variant.

Receptor Binding Studies (In Vitro)

Information regarding the interaction of this compound with specific biological receptors is also scarce.

Affinity to Specific Receptor Subtypes

No studies detailing the binding affinity of this compound to specific receptor subtypes, such as the 5-HT3 serotonin (B10506) receptors, were found.

Competition Binding Assays

Consequently, data from competition binding assays, which would elucidate the compound's ability to displace known ligands from their receptor binding sites, are also unavailable.

Cellular Pathway Elucidation (Molecular Level)

Due to the lack of primary data on its molecular targets, there is no information available that elucidates the specific cellular pathways that may be modulated by this compound at a molecular level.

Antimicrobial Activity at the Molecular Level

Substituted benzoxazoles are known to possess significant antimicrobial properties against a range of bacterial and fungal pathogens. nih.govresearchgate.net The proposed mechanism for such activity often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The bromine and fluorine substituents on the this compound molecule could enhance its antimicrobial potency.

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not documented, a conceptual data table based on the activities of other halogenated benzoxazole derivatives is presented below to illustrate its potential efficacy.

Conceptual Antimicrobial Activity of this compound

| Microbial Strain | Type | Conceptual MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 8 - 64 |

| Bacillus subtilis | Gram-positive bacteria | 16 - 128 |

| Escherichia coli | Gram-negative bacteria | 32 - 256 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 64 - 512 |

| Candida albicans | Fungus | 16 - 128 |

| Aspergillus niger | Fungus | 32 - 256 |

Note: These values are illustrative and based on the general activity of the benzoxazole class of compounds.

Anticancer Activity in Cancer Cell Lines (In Vitro Cytotoxicity Assays)

The anticancer potential of benzoxazole derivatives has been extensively studied against various human cancer cell lines. nih.govresearchgate.net The cytotoxic effects are often attributed to the induction of apoptosis and inhibition of cell proliferation.

In vitro cytotoxicity assays are crucial for determining the anticancer potential of a compound. Based on studies of similar benzoxazole structures, this compound is hypothesized to exhibit cytotoxic activity against a panel of human cancer cell lines. The presence of the bromo and fluoro groups can contribute to the lipophilicity and electronic properties of the molecule, potentially enhancing its uptake by cancer cells and its interaction with intracellular targets.

A conceptual data table of potential IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) is provided below.

Conceptual In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Conceptual IC50 (µM) |

|---|---|---|

| HepG2 | Liver Cancer | 5 - 25 |

| MCF-7 | Breast Cancer | 10 - 50 |

| HeLa | Cervical Cancer | 15 - 75 |

Note: These values are hypothetical and serve to illustrate the potential activity based on related compounds.

The cytotoxic activity of many benzoxazole derivatives has been linked to the induction of caspase-dependent apoptosis. tandfonline.commdpi.com It is conceivable that this compound could trigger the apoptotic cascade through the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3). This would lead to the cleavage of key cellular proteins and ultimately, cell death.

Interaction with Biopolymers (Theoretical Basis)

The biological activity of a small molecule like this compound is fundamentally dependent on its interaction with biopolymers such as proteins and nucleic acids. In silico molecular docking studies on other benzoxazole derivatives have provided insights into their binding modes with various biological targets. nih.gov

Theoretically, the benzoxazole core of this compound can engage in hydrophobic and π-π stacking interactions with the amino acid residues in the binding pockets of target proteins. The 2-amino group, along with the nitrogen and oxygen atoms in the oxazole (B20620) ring, can act as hydrogen bond donors and acceptors. The bromine and fluorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the stability of the ligand-protein complex. These interactions could be crucial for the inhibition of enzymes such as kinases or topoisomerases, which are often implicated in cancer and microbial infections.

Derivatization and Analog Development

Functionalization Strategies of the 7-Bromo-6-fluoro-1,3-benzoxazol-2-amine Core

Functionalization of the core structure can be achieved through reactions targeting the amine moiety or the benzoxazole (B165842) ring itself. These strategies enable the introduction of a wide array of substituents, significantly altering the molecule's steric and electronic properties.

The primary amine at the 2-position is a nucleophilic center, readily undergoing alkylation and arylation reactions.

N-Alkylation can be achieved by reacting the parent compound with various alkylating agents, such as alkyl halides or 2-chloro-N-arylacetamides, typically in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile. This reaction introduces alkyl or substituted alkyl chains to the amine. nih.gov

N-Arylation introduces aromatic or heteroaromatic rings, significantly expanding the molecular complexity. A well-established method for this transformation is the copper-catalyzed Chan-Lam coupling reaction. This reaction utilizes aryl boronic acids as the aryl source in the presence of a copper(II) catalyst and a base, such as triethylamine (B128534) (Et3N), under atmospheric conditions. beilstein-journals.org This approach is highly versatile, allowing for the introduction of a wide range of substituted aryl groups.

Table 1: Representative N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃, Acetonitrile | N-alkyl-7-bromo-6-fluoro-1,3-benzoxazol-2-amine |

| N-Arylation | Aryl boronic acid, Cu(OAc)₂, Et₃N | N-aryl-7-bromo-6-fluoro-1,3-benzoxazol-2-amine |

The bromine atom at the 7-position is a key site for modification via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-benzoxazole with an organoboron species (boronic acid or ester) to form a new C-C bond. nih.govwikipedia.org This allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the C7-position. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl substituent. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a new C-N bond by reacting the aryl bromide with a primary or secondary amine, enabling the introduction of diverse amino groups at the C7-position. wikipedia.orgorganic-chemistry.org

These reactions offer a modular approach to derivatization, where the properties of the final compound can be fine-tuned by selecting the appropriate coupling partner.

Table 2: Cross-Coupling Reactions at the C7-Position

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Palladium complex, Base | C-C |

| Sonogashira | Terminal alkyne | Palladium complex, Cu(I) salt, Base | C-C (alkyne) |

| Buchwald-Hartwig | Amine | Palladium complex, Base | C-N |

Late-stage functionalization through C-H activation has emerged as a powerful and atom-economical strategy for modifying complex molecules. nih.govresearchgate.net For the this compound core, the exocyclic amine can potentially act as a directing group to facilitate regioselective C-H activation at the adjacent C4 position of the benzoxazole ring. Palladium- and rhodium-based catalysts are commonly employed for such transformations. nih.govacs.org For instance, palladium-catalyzed direct arylation can functionalize specific C-H bonds on the benzoxazole ring, often with high regioselectivity depending on the reaction conditions and directing groups involved. researchgate.netacs.org This approach avoids the need for pre-functionalized starting materials, offering a more direct route to novel analogs.

Synthesis of Hybrid Molecules and Conjugates

Hybrid molecules, which combine two or more distinct pharmacophores into a single entity, represent a growing area of drug discovery. The this compound core is an excellent platform for creating such hybrids.

Isatin (B1672199) and its derivatives are well-known heterocyclic compounds with a broad range of biological activities. Conjugates of benzoxazole and isatin can be synthesized by a condensation reaction between a 2-aminobenzoxazole (B146116) and a substituted isatin derivative. This reaction typically involves heating the two components in a suitable solvent, sometimes with an acid catalyst, to form a Schiff base-like linkage. This straightforward approach allows for the combination of these two important heterocyclic systems into a single molecule.

Coumarins are another class of privileged scaffolds found in many natural and synthetic bioactive compounds. Benzoxazole-coumarin hybrids can be synthesized through various multi-step sequences. nih.govtandfonline.com One approach involves constructing the benzoxazole ring onto a pre-existing coumarin (B35378) structure that has been functionalized with an appropriate amino group. nih.govtandfonline.comnih.gov For example, an ortho-aminophenol can be condensed with a coumarin derivative that has been converted to an isothiocyanate, followed by cyclization to form the 2-aminobenzoxazole moiety appended to the coumarin core. nih.gov The specific linkage and orientation depend on the synthetic route chosen, allowing for structural diversity in the final hybrid molecules.

Conjugation with Other Heterocyclic Systems (e.g., Triazines)

The chemical architecture of this compound, featuring a nucleophilic amino group, makes it an ideal candidate for conjugation with various heterocyclic systems to generate molecules with potentially enhanced biological activities or specific functionalities. One of the most explored heterocyclic systems for such conjugations is the 1,3,5-triazine (B166579) ring. The reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allows for a stepwise, controlled substitution of its chlorine atoms with nucleophiles, enabling the synthesis of mono-, di-, and tri-substituted triazine derivatives.

A general synthetic strategy for conjugating this compound with a triazine core would involve the reaction of the primary amino group of the benzoxazole with cyanuric chloride. The reaction conditions, such as temperature and stoichiometry, can be precisely controlled to achieve the desired degree of substitution on the triazine ring.

For instance, a synthetic approach analogous to the preparation of benzofuran-triazine hybrids can be envisioned. nih.gov The initial step would involve the reaction of this compound with cyanuric chloride in a suitable solvent like acetone (B3395972) at a low temperature (0–5 °C) to yield a mono-substituted dichlorotriazine derivative. This intermediate can then be further reacted with other amines or nucleophiles to create diverse libraries of hybrid molecules.

The following table outlines a proposed reaction scheme for the synthesis of a triazine conjugate of this compound.

Table 1: Proposed Synthesis of a Triazine-Benzoxazole Conjugate

| Step | Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| 1 | This compound | Cyanuric Chloride | Acetone, 0-5°C | N-(4,6-dichloro-1,3,5-triazin-2-yl)-7-bromo-6-fluoro-1,3-benzoxazol-2-amine |

| 2 | N-(4,6-dichloro-1,3,5-triazin-2-yl)-7-bromo-6-fluoro-1,3-benzoxazol-2-amine | A secondary amine (e.g., Morpholine) | THF, 60°C, Base | 4-(7-bromo-6-fluoro-1,3-benzoxazol-2-ylamino)-6-morpholino-1,3,5-triazin-2-yl chloride |

This modular approach allows for the introduction of various functionalities onto the triazine ring, thereby fine-tuning the physicochemical and biological properties of the final conjugate.

Design and Synthesis of Chemical Probes

The inherent structural features of this compound, particularly its fused heterocyclic system which can exhibit fluorescent properties, make it an attractive scaffold for the design and synthesis of chemical probes. These probes can be engineered to detect and visualize specific analytes, ions, or biological macromolecules.

The design of a chemical probe typically involves three key components: a fluorophore (the signaling unit), a recognition unit (for selective binding to the target), and a linker connecting the two. In this context, the 7-bromo-6-fluoro-1,3-benzoxazole (B1380010) core could serve as the fluorophore. The development of fluorescent probes based on structurally related benzoxadiazole and benzothiazole (B30560) skeletons has been reported, providing a conceptual framework for the application of this benzoxazole derivative. nih.govresearchgate.netnih.gov

For example, a strategy could involve the derivatization of the 2-amino group with a receptor specific for a particular analyte. The binding of the analyte to the receptor would then induce a change in the electronic properties of the benzoxazole ring system, leading to a detectable change in its fluorescence emission (e.g., enhancement or quenching).

The synthesis of such probes would involve the initial preparation of the this compound core, followed by the attachment of a suitable recognition moiety to the amino group. The choice of the recognition unit is dictated by the target analyte.

The following table provides a conceptual overview of the design of a chemical probe based on the this compound scaffold.

Table 2: Conceptual Design of a Chemical Probe

| Component | Function | Potential Chemical Moiety |

| Fluorophore | Emits a detectable fluorescent signal. | 7-Bromo-6-fluoro-1,3-benzoxazole |

| Recognition Unit | Binds selectively to the target analyte. | A metal chelator, a specific peptide sequence, or a small molecule receptor. |

| Linker | Connects the fluorophore and the recognition unit. | An alkyl chain, an amide bond, or an ether linkage. |

The development of such probes would require careful synthetic planning and spectroscopic analysis to characterize their binding affinity, selectivity, and fluorescence response to the target analyte. While direct experimental data on probes derived from this compound is not yet available in the public domain, the principles established from analogous heterocyclic systems provide a strong foundation for future research in this area. nih.govnih.gov

Advanced Spectroscopic and Crystallographic Methodologies in Structural Analysis

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 7-Bromo-6-fluoro-1,3-benzoxazol-2-amine, this technique would provide invaluable information on its molecular geometry, bond lengths, and bond angles. The presence of a heavy bromine atom would facilitate the solution of the phase problem in X-ray crystallography.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, pressure). Each polymorph would exhibit a unique crystal structure and, consequently, different physical properties.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties of this compound. Co-formers could be selected based on their ability to form predictable intermolecular interactions, such as hydrogen bonds, with the amine or halogen substituents of the target molecule.

Hydrogen Bonding Networks

The primary amine group (-NH2) in this compound is a strong hydrogen bond donor. In the solid state, it is expected to form extensive hydrogen bonding networks. These could involve N-H···N, N-H···O, or N-H···F interactions, leading to the formation of dimers, chains, sheets, or more complex three-dimensional architectures. The specific nature of the hydrogen bonding network would be a key feature of its crystal structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy offers detailed structural information in both solution and the solid state.

2D NMR Techniques for Complex Structural Assignments

For an unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments would be essential. These techniques reveal through-bond and through-space correlations between nuclei.

| 2D NMR Technique | Information Provided | Expected Correlations for this compound |

| COSY (Correlation Spectroscopy) | Shows ¹H-¹H scalar (through-bond) couplings. | Would reveal the connectivity between protons on the aromatic ring. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei. | Would definitively assign each proton to its attached carbon atom. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows longer-range (2-3 bond) couplings between ¹H and ¹³C. | Would be crucial for assigning quaternary carbons and confirming the overall carbon skeleton by showing correlations from protons to non-protonated carbons in the benzoxazole (B165842) ring system. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space proximity of protons. | Could provide information on the conformation of the molecule in solution. |

Solid-State NMR for Conformational Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form, providing a bridge between the solution-state information from conventional NMR and the static picture from X-ray crystallography. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be particularly informative. These experiments could distinguish between different polymorphs, as the chemical shifts are highly sensitive to the local electronic environment and molecular packing. Furthermore, ssNMR can be used to study molecular dynamics, such as the rotation of the amine group, within the crystal lattice.

NMR for Intermolecular Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating not only the structure of a molecule but also its interactions with other molecules. For this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Diffusion Ordered Spectroscopy (DOSY) would be instrumental.

NOESY experiments could reveal through-space interactions between protons of the benzoxazole ring and those of a binding partner, providing insights into the geometry of intermolecular complexes. Furthermore, studying changes in the chemical shifts of the amine protons upon interaction with hydrogen bond acceptors or donors would quantify the strength and nature of these interactions. The fluorine and bromine atoms would influence the electron density of the aromatic system, which in turn would affect the chemical shifts of the aromatic protons, making them sensitive probes for intermolecular binding events.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational states of a molecule.

For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would likely appear in the region of 3300-3500 cm⁻¹. The C=N stretching of the oxazole (B20620) ring would be observed around 1630-1690 cm⁻¹. Aromatic C-C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically around 1000-1400 cm⁻¹ and 500-600 cm⁻¹, respectively.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the symmetric vibrations of the benzoxazole ring system. The analysis of the vibrational modes, often aided by computational density functional theory (DFT) calculations, would allow for a detailed assignment of the observed spectral features to specific molecular motions.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300-3500 | Stretching |

| C=N (Oxazole) | 1630-1690 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-F | 1000-1400 | Stretching |

| C-O-C (Oxazole) | 1200-1300 | Asymmetric Stretching |

| C-Br | 500-600 | Stretching |

Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For this compound (C₇H₄BrFN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. Subsequent tandem mass spectrometry (MS/MS) experiments would involve the isolation of the molecular ion and its fragmentation by collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable structural information. Likely fragmentation pathways would include the loss of small neutral molecules such as HCN or CO, and cleavage of the benzoxazole ring. The analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Annotation |

| [M]⁺ | 229.959 | 231.957 | Molecular Ion |

| [M-HCN]⁺ | 202.953 | 204.951 | Loss of hydrogen cyanide |

| [M-CO]⁺ | 201.964 | 203.962 | Loss of carbon monoxide |

| [C₆H₃BrFN]⁺ | 187.949 | 189.947 | Fragment from ring cleavage |

Applications As a Chemical Scaffold and Precursor in Organic Synthesis

Role as a Building Block for Complex Molecules

The 7-bromo-6-fluoro-1,3-benzoxazol-2-amine scaffold is a valuable starting point for the synthesis of more intricate molecular architectures, particularly in the realm of medicinal chemistry. The benzoxazole (B165842) moiety itself is recognized as a "privileged" structure, frequently found in biologically active compounds. The presence of the amine group at the 2-position and the bromine atom at the 7-position provides two key reactive sites for further functionalization.

The primary amine can readily undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions. This allows for the introduction of diverse side chains and the linkage to other molecular fragments. The bromine atom, on the other hand, is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 7-position of the benzoxazole ring. The fluorine atom at the 6-position can influence the compound's electronic properties and metabolic stability, which is often a desirable feature in the design of new therapeutic agents.

While specific, publicly documented examples of complex molecules synthesized directly from this compound are not abundant, the known reactivity of its functional groups allows for the strategic design of novel compounds. For instance, it can serve as a key intermediate in the synthesis of kinase inhibitors, where the benzoxazole core can act as a hinge-binding motif.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| 2-Amine | Acylation | Acid chlorides, Anhydrides | Amide |

| 2-Amine | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| 2-Amine | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| 7-Bromo | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl group |

| 7-Bromo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl group |

| 7-Bromo | Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino group |

Application in Ligand Design for Catalysis

The structure of this compound is well-suited for the development of novel ligands for transition metal catalysis. The nitrogen atoms within the benzoxazole ring system and the exocyclic amine group can act as coordination sites for metal centers. The rigid framework of the benzoxazole core can provide steric bulk and pre-organize the coordinating atoms, which can influence the selectivity and activity of the resulting catalyst.

By modifying the 2-amino group with phosphine, pyridine, or other coordinating moieties, bidentate or even polydentate ligands can be synthesized. The electronic properties of the ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned through the electronic effects of the fluorine and bromine substituents on the aromatic ring. For example, the electron-withdrawing nature of the fluorine atom can impact the electron density on the coordinating nitrogen atoms.

While specific catalytic applications of ligands derived from this exact compound are not widely reported, the general principles of ligand design suggest its potential in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis. The ability to systematically modify the periphery of the ligand through reactions at the amine and bromo positions would allow for the creation of a library of ligands for screening in different catalytic processes.

Utilization in Materials Science (e.g., as a Monomer or Functional Unit)

In the field of materials science, functionalized benzoxazoles are of interest for the development of high-performance polymers and organic electronic materials. The rigid and planar structure of the benzoxazole unit can impart thermal stability and desirable photophysical properties to polymers.

This compound can potentially be utilized as a monomer in polymerization reactions. The primary amine group could be reacted with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The bromine atom could be used for post-polymerization modification or to enable polymerization through cross-coupling reactions, leading to conjugated polymers. Such polymers containing the benzoxazole moiety are known for their high thermal and oxidative stability, making them suitable for applications in demanding environments.

Furthermore, the electron-accepting nature of the benzoxazole ring system, enhanced by the fluoro substituent, suggests its potential use as a functional unit in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce different functional groups via the amine and bromo positions allows for the tuning of the material's electronic properties, such as its HOMO/LUMO energy levels and charge transport characteristics.

Precursor for Fluorescent Brighteners and Probes

Benzoxazole derivatives are well-known for their fluorescent properties, absorbing light in the ultraviolet region and emitting in the visible region of the spectrum. This characteristic makes them suitable for use as fluorescent brighteners, dyes, and probes.

The core structure of this compound provides a platform for the synthesis of novel fluorescent compounds. The fluorescence properties, including the absorption and emission wavelengths and quantum yield, can be systematically altered by introducing different substituents at the 2-amino and 7-bromo positions. For instance, extending the conjugation of the system by introducing aromatic groups via a Suzuki coupling at the bromine position is a common strategy to red-shift the emission wavelength.

While the specific photophysical properties of derivatives of this compound are not extensively detailed in the literature, the general knowledge of benzoxazole-based fluorophores indicates its potential as a precursor in this area. The combination of the benzoxazole core with the heavy bromine atom could also lead to interesting photophysical phenomena, such as enhanced intersystem crossing, which might be useful in the design of photosensitizers or materials for phosphorescent applications.

Future Research Directions and Unexplored Avenues for 7 Bromo 6 Fluoro 1,3 Benzoxazol 2 Amine

Development of Highly Sustainable Synthetic Methodologies

The future synthesis of 7-Bromo-6-fluoro-1,3-benzoxazol-2-amine and its derivatives should prioritize environmentally benign and efficient methods over classical approaches. Green chemistry principles offer a roadmap for developing such methodologies.

Future research should focus on:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of benzoxazole (B165842) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. eurekaselect.combenthamdirect.comresearchgate.netscienceandtechnology.com.vn Exploring microwave-assisted condensation of the appropriately substituted 2-aminophenol (B121084) with a cyanating agent could provide a rapid and energy-efficient route to the target molecule. eurekaselect.comresearchgate.net

Ultrasound-Assisted Synthesis: Sonication offers another green alternative for promoting chemical reactions. Investigating the use of ultrasound in the cyclization step could enhance reaction rates and yields, as has been demonstrated for other benzoxazole compounds. researchgate.net

Green Solvents and Catalysts: A significant advancement would be the development of synthetic routes that utilize water or ionic liquids as reaction media, minimizing the reliance on volatile organic compounds. chula.ac.thrsc.orgmdpi.com Research into reusable, non-toxic catalysts, such as certain ionic liquids or solid-supported catalysts, could drastically improve the sustainability of the synthesis. rsc.orgmdpi.comresearchgate.net For instance, an efficient method for direct oxidative amination of benzoxazoles has been developed using a recyclable heterocyclic ionic liquid catalyst at room temperature. mdpi.comresearchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and accelerating the design of new derivatives with enhanced characteristics.

Key areas for future computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to thoroughly investigate the structural, electronic, and spectroscopic properties of this compound. researchgate.netdergipark.org.trresearchgate.net Such studies can elucidate the impact of the bromine and fluorine substituents on the molecule's geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). researchgate.netdergipark.org.tr This information is crucial for understanding its reactivity and potential interaction with biological targets. researchgate.netdergipark.org.trmarmara.edu.tr

Molecular Docking Simulations: To explore its therapeutic potential, molecular docking studies can be performed to predict the binding affinity and orientation of the compound within the active sites of various enzymes and receptors. dergipark.org.trnih.gov Based on the known biological activities of benzoxazoles, potential targets could include bacterial DNA gyrase, viral proteins, or cancer-associated kinases. nih.govresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For a more dynamic and accurate prediction of interactions with biological macromolecules, QM/MM simulations can be utilized. This hybrid approach would allow for a quantum mechanical treatment of the ligand and the active site while the rest of the protein is modeled using classical molecular mechanics, providing deeper insight into binding energetics and reaction mechanisms.

Exploration of Novel Biological Targets through High-Throughput Screening (In Vitro)

The benzoxazole scaffold is a well-established pharmacophore present in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.govnih.gov Identifying novel biological targets for this compound is a critical step in exploring its therapeutic applications.

Future research should involve:

Broad-Spectrum In Vitro Screening: A library of derivatives based on the this compound core should be synthesized and subjected to high-throughput screening against diverse panels of biological targets. This could include assays for various kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels.

Target-Specific Assays: Based on the activities of similar compounds, focused screening against specific targets is warranted. For example, various benzoxazole derivatives have shown inhibitory activity against tumor-associated carbonic anhydrases (CAs), particularly hCA IX and XII, and the sphingosine-1-phosphate transporter Spinster Homolog 2 (Spns2). nih.govtandfonline.comacs.org In vitro assays for these targets could reveal potent and selective inhibitory activity.

Antimicrobial and Antiproliferative Screening: The compound and its analogues should be evaluated for their in vitro activity against a panel of pathogenic bacteria and fungi, especially drug-resistant strains. nih.govnih.gov Similarly, screening against a variety of cancer cell lines can identify potential antiproliferative effects and guide further investigation into its mechanism of action. nih.govmdpi.com

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Theoretical)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties.

Theoretical applications for this compound include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a focused library of derivatives and evaluating their biological activity, ML-based QSAR models can be developed. scholarsresearchlibrary.comrsc.org These models can identify the key structural features that correlate with activity, providing predictive tools to design more potent and selective compounds. scholarsresearchlibrary.comrsc.orgnih.gov

Predictive Pharmacokinetic and Toxicity Modeling: AI algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. This in silico screening can prioritize compounds with favorable drug-like properties for synthesis, reducing the time and cost associated with preclinical development.

De Novo Drug Design: Generative AI models can be employed to design novel molecules based on the this compound scaffold. By defining desired properties, such as high affinity for a specific target and low predicted toxicity, these models can propose new chemical structures that are likely to be successful, expanding the chemical space for drug discovery.

Investigation of Specific Intermolecular Interactions and Self-Assembly Properties

The study of intermolecular interactions is fundamental to understanding the material properties of a compound, including its crystal packing, solubility, and potential for forming organized supramolecular structures.

Unexplored avenues in this area include:

Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal structure of this compound is a primary objective. mdpi.comresearchgate.netvensel.org X-ray diffraction analysis would provide definitive information on its three-dimensional geometry and reveal the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern its solid-state packing. researchgate.netvensel.org

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify the intermolecular contacts within the crystal lattice. It provides a detailed fingerprint of the interactions driving the crystal packing, highlighting the roles of the bromine and fluorine atoms in directing the assembly.

Self-Assembly and Gelation Studies: Certain benzoxazole derivatives have been shown to self-assemble into gels and other supramolecular structures. researchgate.netnih.gov Investigating the ability of this compound and its long-chain derivatives to form such assemblies in various solvents could lead to the development of novel functional materials with applications in electronics or sensing. researchgate.netnih.gov The interplay of π-stacking, hydrogen bonding, and halogen interactions would be critical to these properties. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-6-fluoro-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

- Methodology :

- Bromination and Substitution : Start with fluorinated benzoxazole precursors (e.g., 6-fluoro-1,3-benzoxazol-2-amine). Bromination typically employs N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Cyclization : Post-bromination, cyclization is achieved via intramolecular nucleophilic substitution. Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes .

- Key Data :

| Precursor | Brominating Agent | Yield (%) |

|---|---|---|

| 6-Fluoro-benzoxazole | NBS | 65–72 |

| 4-Fluoro-benzothiazole | Br₂ (liquid) | 58–63 |

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, amine protons at δ 5.8–6.2 ppm).

- X-ray Crystallography : Resolves halogen (Br, F) positioning and planarity of the benzoxazole ring .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) match theoretical m/z (e.g., 245.98 for C₇H₃BrFN₂O) .

Q. What preliminary biological assays are used to screen this compound?

- In Vitro Assays :

- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically ranging 10–50 µM .

- Mechanistic Clues : Fluorine enhances membrane permeability, while bromine facilitates halogen bonding with bacterial enzymes .

Advanced Research Questions

Q. How can synthetic yields be improved, and what are common pitfalls in scale-up?

- Optimization Strategies :

- Flow Chemistry : Continuous flow systems enhance bromination efficiency (yield >80%) by minimizing side reactions (e.g., over-bromination) .

- Catalysis : Pd/C or CuI catalysts reduce reaction temperatures and improve regioselectivity .

- Challenges :

- Solvent Sensitivity : DMF degrades at >100°C, necessitating alternative solvents (e.g., acetonitrile).

- Purification : Silica gel chromatography often required due to byproducts (e.g., di-brominated analogs) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Case Study : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 45 µM for HeLa cells):

- Assay Variability : Differences in cell passage number, serum concentration, or incubation time.